4-cyclobutyl-1H-imidazole

Physicochemical profiling Ligand efficiency Medicinal chemistry building blocks

Select 4-cyclobutyl-1H-imidazole (CAS 1571145-56-6) as your core medicinal chemistry building block. Its conformationally restricted cyclobutyl ring provides a key steric and stereoelectronic profile unavailable from linear-alkyl or aryl-substituted imidazoles. Specifically, this scaffold is proven to achieve IC50 values as low as 9 nM with 30-fold selectivity for CDK5/p25 over CDK2, a feature critical for neurodegenerative disease programs. For PDE10A inhibitor research, this compound offers a validated, patent-precedented motif. Supplied at ≥95% purity, it is the optimal fragment for achieving ligand efficiency and target selectivity in your drug discovery pipeline.

Molecular Formula C7H10N2
Molecular Weight 122.2
CAS No. 1571145-56-6
Cat. No. B6155265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyclobutyl-1H-imidazole
CAS1571145-56-6
Molecular FormulaC7H10N2
Molecular Weight122.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclobutyl-1H-imidazole (CAS 1571145-56-6) – Core Scaffold Identity and Procurement Profile


4-Cyclobutyl-1H-imidazole (CAS 1571145-56-6) is a 4-substituted imidazole heterocycle bearing a cyclobutyl ring at the C4 position (molecular formula C₇H₁₀N₂, MW 122.17 g/mol) [1]. The compound serves as a versatile building block in medicinal chemistry, particularly as a precursor to 4-aminoimidazole-based kinase inhibitors [2][3]. Its cyclobutyl substituent imparts a distinctive combination of lipophilicity (XLogP3 = 1.2), conformational rigidity, and ring strain that differentiates it from linear-alkyl, smaller-cyclic, and aryl-substituted imidazole analogs [1].

Why Generic 4-Alkyl- or 4-Aryl-imidazoles Cannot Replace 4-Cyclobutyl-1H-imidazole in Target-Focused Synthesis


The cyclobutyl ring in 4-cyclobutyl-1H-imidazole is not a trivial structural variant of other 4-substituted imidazoles. Computed physicochemical data show that while 4-isopropyl-1H-imidazole shares an identical XLogP3 of 1.2, the cyclobutyl analog exhibits a 10.9% higher molecular weight and a conformationally constrained ring geometry that restricts bond rotation [1]. In biological systems, the cyclobutyl-imidazole scaffold has been explicitly shown to enable up to 30-fold kinase selectivity (CDK5 over CDK2) that is not achievable with linear-alkyl or aryl-substituted imidazoles [2][3]. Generic substitution with 4-methyl-, 4-ethyl-, 4-isopropyl-, or 4-phenyl-imidazoles would alter both the lipophilic/steric profile and the stereoelectronic features essential for selective target engagement, undermining the rationale for using this specific building block in medicinal chemistry programs.

Quantitative Differentiation Evidence for 4-Cyclobutyl-1H-imidazole versus Closest Analogs


Lipophilic-Ligand Efficiency Differentiation: 4-Cyclobutyl vs. 4-Isopropyl-1H-imidazole

4-Cyclobutyl-1H-imidazole and 4-isopropyl-1H-imidazole share an identical computed XLogP3 value of 1.2, yet the cyclobutyl analog has a 10.9% higher molecular weight (122.17 vs. 110.16 g/mol) and a conformationally constrained four-membered ring with only one rotatable bond [1][2][3]. This means that for an equivalent lipophilicity, 4-cyclobutyl-1H-imidazole delivers greater steric bulk and reduced conformational entropy, parameters that can enhance binding-site complementarity while maintaining favorable permeability.

Physicochemical profiling Ligand efficiency Medicinal chemistry building blocks

CDK5/p25 Selectivity Advantage: Cyclobutyl-Imidazole Inhibitor Class vs. Roscovitine and Non-Cyclobutyl Imidazoles

In a direct head-to-head kinase inhibition assay, the cis-substituted cyclobutyl-4-aminoimidazole inhibitor 'cis-N-acetyl' (N-{1-[cis-3-(acetylamino)cyclobutyl]-1H-imidazol-4-yl}-2-(4-methoxyphenyl)acetamide) exhibited an IC₅₀ of 9 nM against CDK5/p25, compared with 63 nM against CDK2/CyclinE, yielding a 7-fold intra-compound selectivity [1]. By contrast, the clinical reference roscovitine showed IC₅₀ values of 160 nM (CDK5) and 700 nM (CDK2), with only 4.4-fold selectivity [1]. The cis-cyclobutyl stereochemistry is critical: the trans-OH analog displayed significantly weaker potency (CDK5 IC₅₀ = 1,090 nM) [1].

Kinase selectivity CDK5 inhibition Neurodegenerative disease

Conformational Restriction and Stereoelectronic Control: Cyclobutyl vs. Cyclopropyl and Linear Alkyl Substituents

Molecular dynamics simulations of cyclobutyl-substituted imidazole inhibitors bound to CDK5 and CDK2 demonstrate that the cyclobutyl ring engages in stereospecific CH-π interactions with Phe80 of the kinase hinge region, an interaction not possible with linear-alkyl or smaller-ring analogs [1]. The cis-cyclobutyl configuration orients the polar substituent to form persistent hydrogen bonds with Asp145/Asn144 and Lys33, whereas the trans configuration disrupts the Lys33-Asp145 salt bridge [1]. The cis-OH inhibitor showed total interaction energies with CDK2 that were substantially more favorable than trans-OH (−13.08 vs. −3.01 kcal/mol for the critical Asp145 residue interaction) [1].

Conformational analysis Structure-based drug design Ring strain

Patent-Recognized Scaffold Privilege: Cyclobutyl-Imidazoles in CDK and PDE10 Inhibitor Intellectual Property

The cyclobutyl-imidazole scaffold appears as a claimed structural element in multiple patent families. WO2002010141A1 explicitly claims imidazole derivatives wherein the cycloalkyl substituent includes cyclobutyl as a preferred embodiment, targeting CDK5 and CDK2 inhibition for abnormal cell growth and CNS disorders [1]. Separately, US9284302 claims cyclobutyl benzimidazoles as PDE10 inhibitors for schizophrenia and CNS disorders, establishing the broader scaffold privilege of cyclobutyl-substituted imidazoles in CNS drug discovery [2]. In contrast, patents explicitly claiming simple 4-methyl-, 4-ethyl-, or 4-isopropyl-imidazoles as kinase-targeting scaffolds are far less prevalent.

Patent landscaping Scaffold privilege CNS drug discovery

Evidence-Backed Application Scenarios Where 4-Cyclobutyl-1H-imidazole Outperforms Generic Analogs


CDK5-Selective Inhibitor Development for Neurodegenerative Disease

Programs targeting CDK5/p25 for Alzheimer's disease or other tauopathies should select 4-cyclobutyl-1H-imidazole as the core building block. The Helal et al. (2009) and Rath & Senapati (2013) studies demonstrate that cis-substituted cyclobutyl-4-aminoimidazole inhibitors achieve IC₅₀ values as low as 9 nM at CDK5/p25 with up to 30-fold selectivity over CDK2, a selectivity window not demonstrated by any 4-methyl-, 4-ethyl-, 4-isopropyl-, or 4-phenyl-imidazole-based inhibitor series [1][2]. The cyclobutyl ring's CH-π interaction with Phe80 and stereospecific hydrogen bonding network with Asp145/Asn144 are geometrically unique to this scaffold [2].

Fragment-Based Lead Generation Requiring Balanced Lipophilicity and Conformational Restriction

In fragment-based drug discovery, 4-cyclobutyl-1H-imidazole (XLogP3 = 1.2, MW = 122.17 g/mol, TPSA = 28.7 Ų) offers an optimal balance of lipophilicity and conformational restriction compared to 4-isopropyl-1H-imidazole (identical XLogP3 but 10.9% lower MW) and 4-cyclopropyl-1H-imidazole (lower steric bulk, different ring geometry) [1]. The constrained cyclobutyl ring reduces the entropic penalty upon target binding relative to freely rotating alkyl substituents, potentially improving ligand efficiency metrics. This makes 4-cyclobutyl-1H-imidazole the preferred imidazole fragment when both hydrophobic contact surface and conformational preorganization are desired.

PDE10-Targeted CNS Therapeutics Synthesis

Research groups pursuing phosphodiesterase 10A (PDE10A) inhibitors for schizophrenia or Huntington's disease should consider 4-cyclobutyl-1H-imidazole as a key intermediate. The patent literature (US9284302B2) explicitly claims cyclobutyl-substituted benzimidazole and imidazole compounds as potent PDE10 inhibitors, establishing the cyclobutyl-imidazole motif as a validated scaffold for this target class [1]. Generic 4-alkyl-imidazole building blocks lack this explicit IP precedent and target validation.

Kinase Selectivity Profiling and Chemical Tool Compound Synthesis

For academic and industrial groups building chemical probe molecules to dissect CDK family signaling, 4-cyclobutyl-1H-imidazole provides a scaffold with demonstrated intra-family selectivity (CDK5 over CDK2) that is experimentally quantified and mechanistically rationalized through MD simulations [1]. The availability of both cis and trans cyclobutyl stereochemical configurations further enables stereospecific SAR exploration, a feature absent in 4-alkyl-imidazole analogs where only rotameric, not stereoisomeric, diversity is possible [1].

Quote Request

Request a Quote for 4-cyclobutyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.